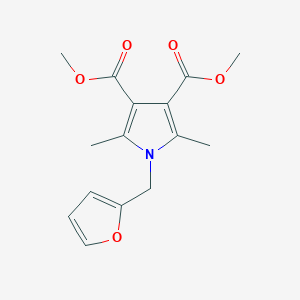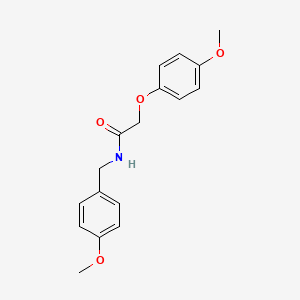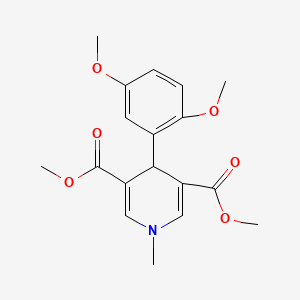
N-(2-ethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazol-2-amine derivatives involves cyclization reactions catalyzed by metals such as manganese(II) which facilitate the transformation of substituted thiosemicarbazide/thiohydrazide into thiadiazoles. These reactions occur through the loss of water or hydrogen sulfide, depending on the specific reactants involved (Dani et al., 2013). Another synthesis method employs oxidative C–S bond formation strategies using phenyliodine(III) bis(trifluoroacetate) as the oxidant, highlighting a metal-free approach for creating biologically potent thiazol-2-amine derivatives (Mariappan et al., 2016).
Molecular Structure Analysis
Quantum chemical analysis of N-(2-ethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine and similar compounds reveals competitive isomeric structures, with some exhibiting divalent N(I) character. The analysis shows a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, impacting the electron donating properties (Bhatia et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of thiazol-2-amine derivatives involves various condensation reactions with activated carbonyl groups to produce novel heterocyclic compounds. These reactions often utilize specific catalysts and conditions to achieve desired outcomes, illustrating the compound's versatility in forming new chemical structures (Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties of thiazol-2-amine derivatives, including N-(2-ethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, are closely related to their molecular structure. Single crystal X-ray diffraction studies provide insights into their crystalline forms, showing variations in crystallization systems and space groups. This structural information is crucial for understanding the compound's stability and reactivity (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of thiazol-2-amine derivatives are characterized by their ability to participate in various chemical reactions, leading to the synthesis of novel compounds with potential biological activity. The use of different catalysts and reaction conditions can significantly affect the outcome of these reactions, demonstrating the compound's versatility (Ghaedi et al., 2015).
properties
IUPAC Name |
N-(2-ethylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-12-6-3-4-8-14(12)18-16-19-15(11-20-16)13-7-5-9-17-10-13/h3-11H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJIEBBVQLAUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)

![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)





![2-(2-methoxyethyl)-9-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657584.png)
![methyl 3-[(mesitylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5657597.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5657611.png)
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)
